molecular formula C8H4F3N B148410 1-Isocyano-4-(trifluoromethyl)benzene CAS No. 139032-23-8

1-Isocyano-4-(trifluoromethyl)benzene

Cat. No. B148410
M. Wt: 171.12 g/mol
InChI Key: MPEHAMDFHFAQLB-UHFFFAOYSA-N
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Patent
US09115132B2

Procedure details

A solution of (1-methylethyl)amine (0.077 mL, 0.900 mmol) and formaldehyde (35% aqueous) (0.067 mL, 0.9 mmol) in methanol (4 mL) was stirred at room temperature for 1.5 h before adding trimethylsilyl azide (0.155 mL, 1.170 mmol) and 4-(trifluoromethyl)phenyl isocyanide (200 mg, 1.170 mmol, Fluorochem, Old Glossop, UK). After stirring for 2 days the solution was concentrated in vacuo. The resulting residue was purified using MDAP. Fractions containing product were combined and concentrated in vacuo. The resulting solid was redissolved in MeOH and passed through a 5 g NH2 ion exchange column to give the title compound as a white solid (75 mg).
Quantity
0.077 mL
Type
reactant
Reaction Step One
Quantity
0.067 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.155 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:4])[CH3:3].[CH2:5]=O.C[Si]([N:11]=[N+:12]=[N-:13])(C)C.[F:14][C:15]([F:25])([F:24])[C:16]1[CH:21]=[CH:20][C:19]([N+:22]#[C-:23])=[CH:18][CH:17]=1>CO>[F:14][C:15]([F:24])([F:25])[C:16]1[CH:17]=[CH:18][C:19]([N:22]2[C:23]([CH2:5][NH:4][CH:2]([CH3:3])[CH3:1])=[N:13][N:12]=[N:11]2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0.077 mL
Type
reactant
Smiles
CC(C)N
Name
Quantity
0.067 mL
Type
reactant
Smiles
C=O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.155 mL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)[N+]#[C-])(F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 days the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was redissolved in MeOH

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1N=NN=C1CNC(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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